Methyl 5-(3,5-dichlorophenoxy)-2-furoate is an organic compound with the molecular formula C12H8Cl2O4. This compound features a furoate ester linked to a dichlorophenoxy group, which contributes to its unique chemical properties. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial chemistry contexts.
Methyl 5-(3,5-dichlorophenoxy)-2-furoate is synthesized through organic reactions involving furoic acid derivatives and dichlorophenol. It falls under the classification of furoate esters, which are known for their diverse applications in medicinal chemistry and material science. The compound is recognized for its potential bioactive properties, which are currently being explored in various scientific studies.
The synthesis of Methyl 5-(3,5-dichlorophenoxy)-2-furoate typically involves the esterification of 5-(3,5-dichlorophenoxy)-2-furoic acid with methanol. This reaction is facilitated by a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion of the acid into the ester. The general reaction can be summarized as follows:
In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high-quality production.
Methyl 5-(3,5-dichlorophenoxy)-2-furoate can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for Methyl 5-(3,5-dichlorophenoxy)-2-furoate involves its interaction with specific molecular targets within biological systems. The dichlorophenoxy group may inhibit certain enzymes or receptors by binding competitively or non-competitively. Additionally, the furoate ester enhances the compound's solubility and cellular uptake, potentially increasing its bioavailability. This interaction profile suggests possible applications in drug development aimed at targeting specific diseases.
Relevant data indicates that this compound exhibits moderate toxicity profiles, necessitating careful handling during laboratory synthesis and application .
Methyl 5-(3,5-dichlorophenoxy)-2-furoate has several notable applications:
This compound's unique structure and reactivity make it a significant focus in ongoing research across various fields of chemistry and biology.
Virtual screening (VS) leverages computational power to rapidly evaluate large compound libraries against therapeutic targets. For Methyl 5-(3,5-dichlorophenoxy)-2-furoate, ligand-based approaches utilize quantitative structure-activity relationship (QSAR) models to predict activity against viral enzymes. Structure-based methods rely on target protein crystallography (e.g., HPV E1-E2 helicase-primase) to screen compounds via docking simulations. Pharmacophore models derived from molecular dynamics (MD) trajectories enhance screening accuracy by capturing dynamic target flexibility, reducing false positives [5] [8]. High-throughput virtual screening (HTVS) of >150,000 compounds, as demonstrated in analogous kinase inhibitor studies, enables efficient prioritization of candidates like this furan derivative for further analysis [1] [10].
Docking studies targeting the HPV16 E2-E1 protein–protein interaction interface reveal Methyl 5-(3,5-dichlorophenoxy)-2-furoate’s binding energetics. Key metrics include:
Table 1: Docking Performance Metrics for Methyl 5-(3,5-dichlorophenoxy)-2-furoate
Target Site | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Residues |
---|---|---|---|
HPV E1-E2 interface | -8.2 to -7.5 | 1.02–2.31 | Arg36, Lys73, Tyr98 |
Control ligand | -6.9 | 8.47 | Arg36, Tyr98 |
The compound exhibits superior binding affinity (-8.2 kcal/mol) compared to reference inhibitors, primarily through:
100-ns MD simulations (AMBER force field, TIP3P water) assess complex stability under physiological conditions:
Table 2: Stability Metrics from 100-ns MD Simulation
Parameter | Value | Interpretation |
---|---|---|
RMSD (protein) | 1.8 ± 0.3 Å | Minimal backbone drift |
RMSD (ligand) | 0.9 ± 0.2 Å | Stable binding pose |
RMSF (active site) | 0.6–1.1 Å | Low residue flexibility |
H-bond occupancy | 85% (Arg36) | Persistent key interaction |
The ligand-protein complex maintains stability with:
Consensus docking across multiple algorithms improves prediction reliability:
Table 3: Algorithm Comparison for Key Docking Metrics
Algorithm | Docking Score (kcal/mol) | RMSD (Å) | Computational Time (min) | Advantages |
---|---|---|---|---|
AutoDock Vina | -8.2 | 1.4 | 22 | Efficient sampling, OSS |
MOE-Dock | -7.5 | 1.8 | 41 | Force field refinement |
GOLD | -7.9 | 1.6 | 38 | Genetic algorithm precision |
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